molecular formula C19H23N5O2S B2505341 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235660-62-4

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2505341
CAS No.: 1235660-62-4
M. Wt: 385.49
InChI Key: XSSCZOYATWZZQU-UHFFFAOYSA-N
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Description

N’-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the pyrimidin-2-yl piperidine: This can be achieved through the reaction of pyrimidine with piperidine under controlled conditions.

    Attachment of the methylsulfanyl group:

    Coupling reactions: The final step involves coupling the two major fragments (the pyrimidin-2-yl piperidine and the methylsulfanyl phenyl) using suitable coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated aromatic and heterocyclic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-27-16-6-3-2-5-15(16)23-18(26)17(25)22-13-14-7-11-24(12-8-14)19-20-9-4-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSCZOYATWZZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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